Intermediate Lipophilicity vs. Symmetrical Analogs
The computed logP of 2-chloro-N-(2-methylpropyl)-N-(propan-2-yl)acetamide is 2.5 (XLogP3-AA) [1]. This value is 0.63 log units higher than that of 2-chloro-N,N-diisopropylacetamide (logP 1.87) [2] and 0.50 log units lower than that of 2-chloro-N,N-diisobutylacetamide (XLogP 3.0) [3]. The intermediate lipophilicity positions the compound in the commonly desired logP window of 1–3 for oral bioavailability, offering a balance that neither symmetrical analog provides.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | 2.5 (XLogP3-AA) |
| Comparator Or Baseline | 2-chloro-N,N-diisopropylacetamide: 1.87 (LogP); 2-chloro-N,N-diisobutylacetamide: 3.0 (XLogP) |
| Quantified Difference | +0.63 vs diisopropyl; −0.50 vs diisobutyl |
| Conditions | Computed logP (PubChem XLogP3-AA for target and diisobutyl; Molbase LogP for diisopropyl) |
Why This Matters
Intermediate logP can avoid the rapid metabolic clearance of high‑logP compounds while maintaining sufficient membrane permeability, making this scaffold preferable when a balanced ADME profile is required.
- [1] PubChem CID 60809013: XLogP3-AA = 2.5. View Source
- [2] Molbase.cn. N,N-Diisopropylchloroacetamide (CAS 7403-66-9) – LogP = 1.8706. View Source
- [3] chem.labr.cc. 2-Chloro-N,N-diisobutylacetamide (CAS 5326-82-9) – XLogP = 3. View Source
